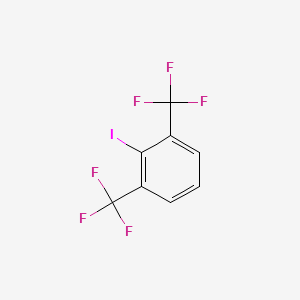
2-Iodo-1,3-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F6I It is characterized by a benzene ring substituted with an iodine atom and two trifluoromethyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3-bis(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1,3-bis(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-1,3-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be used to convert the iodine atom to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing derivatives, such as iodoarenes.
Reduction: Derivatives with reduced iodine, such as hydroxylated or aminated compounds.
Substitution: Various nucleophilic substitution products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-1,3-bis(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Iodo-1,3-bis(trifluoromethyl)benzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, the trifluoromethyl groups can interact with molecular targets, influencing biological pathways and processes.
Molecular Targets and Pathways:
Electrophilic Reactions: The iodine atom and trifluoromethyl groups can interact with nucleophiles, leading to the formation of new compounds.
Biological Interactions: The trifluoromethyl groups can modulate the activity of enzymes and receptors, affecting cellular functions and signaling pathways.
Comparación Con Compuestos Similares
2-Iodo-1,4-bis(trifluoromethyl)benzene
1,3,5-tris(trifluoromethyl)benzene
2,6-Diiodo-1,3,5-trifluoromethylbenzene
Propiedades
Fórmula molecular |
C8H3F6I |
|---|---|
Peso molecular |
340.00 g/mol |
Nombre IUPAC |
2-iodo-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3H |
Clave InChI |
GKDHSZYHTBFNEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
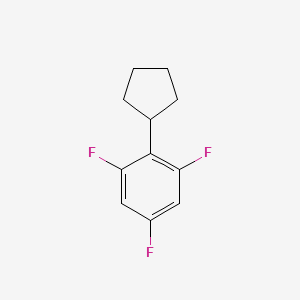

![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
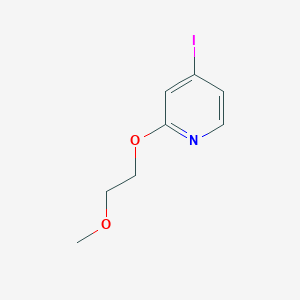

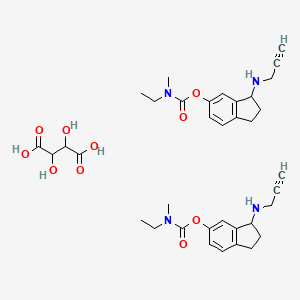
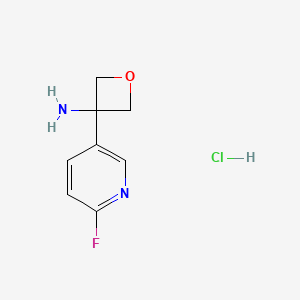
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)
